molecular formula C10H12N4O3 B5487035 ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE

ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE

Cat. No.: B5487035
M. Wt: 236.23 g/mol
InChI Key: NCQJEZPDLCKULA-UHFFFAOYSA-N
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Description

ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit antimicrobial activity , suggesting potential targets could be enzymes or proteins essential for microbial growth and survival.

Mode of Action

Based on its structural similarity to other antimicrobial agents , it may interact with its targets, leading to inhibition of essential biochemical processes in the microorganisms, thereby exerting its antimicrobial effects.

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with the synthesis of critical components of the microbial cell, such as proteins, DNA, or cell wall components, thereby inhibiting microbial growth.

Result of Action

Based on its potential antimicrobial activity , it can be inferred that the compound may lead to the death of the microorganisms by inhibiting essential biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1H-1,2,4-triazole-5-amine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the triazolopyrimidine ring . The reaction is usually carried out in the presence of a catalyst such as iron (III) chloride at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE is unique due to its specific structural features, which confer distinct biological activities. Its ethyl acetate moiety enhances its solubility and bioavailability, making it a promising candidate for various applications .

Properties

IUPAC Name

ethyl 2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-3-17-9(16)5-7-12-10-11-6(2)4-8(15)14(10)13-7/h4H,3,5H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQJEZPDLCKULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=NC(=CC(=O)N2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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